molecular formula C17H32O2 B592421 Methyl Palmitoleate-d3 CAS No. 60443-58-5

Methyl Palmitoleate-d3

Cat. No.: B592421
CAS No.: 60443-58-5
M. Wt: 271.459
InChI Key: IZFGRAGOVZCUFB-ZDJLJVEESA-N
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Description

Methyl Palmitoleate-d3: is a deuterated form of methyl palmitoleate, where three hydrogen atoms are replaced by deuterium. This compound is a methyl ester of palmitoleic acid, a monounsaturated fatty acid. The deuterium labeling makes it particularly useful in various scientific studies, including metabolic and pharmacokinetic research, due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Palmitoleate-d3 can be synthesized through the esterification of palmitoleic acid with methanol-d3 (deuterated methanol). The reaction typically involves:

    Reactants: Palmitoleic acid and methanol-d3.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification. The mixture is heated to around 60-70°C for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques like distillation and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl Palmitoleate-d3 can undergo oxidation reactions, typically forming epoxides or hydroxylated products.

    Reduction: Reduction reactions can convert the double bond in the compound to a single bond, forming methyl palmitate-d3.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or other alkoxides.

Major Products

    Oxidation: Epoxides or hydroxylated this compound.

    Reduction: Methyl palmitate-d3.

    Substitution: Various alkyl or aryl esters of palmitoleic acid-d3.

Scientific Research Applications

Chemistry

In chemistry, Methyl Palmitoleate-d3 is used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways. Its deuterium atoms provide a distinct mass difference, making it easily traceable in mass spectrometry.

Biology

In biological research, this compound helps in understanding lipid metabolism and the role of monounsaturated fatty acids in cellular processes. It is particularly useful in studies involving fatty acid synthesis and degradation.

Medicine

This compound is employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of fatty acid derivatives. It aids in the development of drugs targeting metabolic disorders.

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and nutritional supplements. Its stability and bioavailability make it a valuable ingredient in various products.

Mechanism of Action

Methyl Palmitoleate-d3 exerts its effects primarily through its incorporation into lipid membranes and metabolic pathways. It interacts with enzymes involved in fatty acid metabolism, influencing processes such as beta-oxidation and lipid synthesis. The deuterium atoms provide stability, reducing the rate of metabolic degradation and allowing for detailed study of its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl Palmitoleate: The non-deuterated form, commonly used in similar applications but lacks the traceability provided by deuterium.

    Methyl Oleate: Another monounsaturated fatty acid methyl ester, differing in the position of the double bond.

    Methyl Linoleate: A polyunsaturated fatty acid methyl ester, with multiple double bonds, offering different chemical and biological properties.

Uniqueness

Methyl Palmitoleate-d3 stands out due to its deuterium labeling, which enhances its stability and traceability in scientific studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required.

Properties

CAS No.

60443-58-5

Molecular Formula

C17H32O2

Molecular Weight

271.459

IUPAC Name

trideuteriomethyl (Z)-hexadec-9-enoate

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8-/i2D3

InChI Key

IZFGRAGOVZCUFB-ZDJLJVEESA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)OC

Synonyms

(Z)-9-Hexadecenoic Acid Methyl Ester-d3;  Palmitoleic Acid Methyl Ester-d3;  (Z)-9-Hexadecenoic Acid Methyl Ester-d3;  Methyl (9Z)-Hexadecenoate-d3;  Methyl (Z)-9-Hexadecenoate-d3;  Methyl Z-9-Hexadecanoic Acid-d3;  Methyl cis-9-Hexadecenoate-d3;  Methyl c

Origin of Product

United States

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